molecular formula C13H19Cl2NO B1452401 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220029-22-0

3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride

Cat. No. B1452401
M. Wt: 276.2 g/mol
InChI Key: FCHBZJQOTTXYFQ-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride” is a synthetic compound with the molecular formula C13H19Cl2NO . It has a molecular weight of 276.2 g/mol .

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrrolidines, including compounds similar to 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride, are significant in organic chemistry due to their biological effects. They find applications in medicine as well as in industries like dyes and agrochemicals. The synthesis of these compounds, especially via [3+2] cycloaddition, is crucial for developing new substances with potential practical applications (Żmigrodzka et al., 2022).

Transformation into Pyrrolinones

N-substituted pyrrolidinones, when reacted under certain conditions, can transform into 5-methoxylated or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones. These derivatives are valuable intermediates for creating agrochemicals or medicinal compounds, indicating the versatility of pyrrolidine derivatives in synthesizing complex molecules with potential biological activity (Bellesia et al., 2001; Ghelfi et al., 2003).

Crystal Structure Analysis

Studies on the crystal structures of related pyrrolidine compounds reveal intricate molecular conformations and interactions. For instance, the structure analysis of 4′-(2-Chlorophenyl)-2,3-dihydro-1′-methyl-3′-nitrospiro[1H-indole-3,2′-pyrrolidin]-2-one provided insights into its biological and pharmaceutical properties, illustrating the relevance of structural analysis in understanding the functionality of these compounds (Sampath et al., 2004).

Application in Synthesis of Pharmaceutical Compounds

Research into the synthesis and structural characterization of pyrrolidine-based compounds, like methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, demonstrates their potential in medicinal chemistry. Such compounds have shown promising antimicrobial activity, underlining the importance of pyrrolidine derivatives in developing new pharmaceuticals (Nural et al., 2018).

Safety And Hazards

While specific safety data for “3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride” is not available, similar compounds can present various hazards. For example, they can be flammable, toxic if swallowed, in contact with skin, or if inhaled, and harmful to aquatic life . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

3-[(2-chloro-4,6-dimethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9-5-10(2)13(12(14)6-9)16-8-11-3-4-15-7-11;/h5-6,11,15H,3-4,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHBZJQOTTXYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC2CCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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